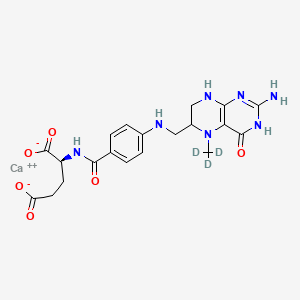
5-(Methyl-d3)tetrahydrofolic Acid Calcium Salt (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium N5-Methyl-d3-tetrahydrofolate is a calcium salt of N5-Methyl-d3-tetrahydrofolate, a biologically active form of folate. Folate is a water-soluble B-vitamin that is essential for numerous bodily functions, including DNA synthesis, repair, and methylation. This compound is particularly significant in the context of nutritional supplements and medical treatments, as it is more readily absorbed and utilized by the body compared to synthetic folic acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium N5-Methyl-d3-tetrahydrofolate is synthesized through the reduction of folic acid to tetrahydrofolic acid, followed by methylation and diastereoselective crystallization in water to form the calcium salt . The reaction conditions typically involve the use of reducing agents and methyl donors under controlled pH and temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of Calcium N5-Methyl-d3-tetrahydrofolate involves large-scale chemical synthesis using high-purity reagents and advanced crystallization techniques. The process is optimized to produce the compound in its crystalline form, which is then subjected to rigorous quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: Calcium N5-Methyl-d3-tetrahydrofolate primarily undergoes reduction and methylation reactions. It can also participate in substitution reactions where the methyl group is transferred to other molecules.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Methylation: Methyl donors like methyl iodide or dimethyl sulfate under basic conditions.
Substitution: Various nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various methylated derivatives of tetrahydrofolate, which are crucial intermediates in metabolic pathways .
Applications De Recherche Scientifique
Calcium N5-Methyl-d3-tetrahydrofolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Plays a critical role in cellular metabolism, particularly in the synthesis of nucleotides and amino acids.
Medicine: Utilized in the treatment of folate deficiency, anemia, and certain genetic disorders.
Industry: Employed in the fortification of foods and dietary supplements to enhance nutritional value.
Mécanisme D'action
Calcium N5-Methyl-d3-tetrahydrofolate exerts its effects by participating in the folate cycle, a crucial metabolic pathway. It is converted to tetrahydrofolate by methylenetetrahydrofolate reductase and then used to recycle homocysteine back to methionine by methionine synthase . This process is vital for DNA synthesis and repair, as well as the regulation of homocysteine levels in the blood.
Comparaison Avec Des Composés Similaires
Levomefolic Acid:
Metafolin: A commercially available form of L-5-Methyltetrahydrofolate calcium salt.
Folic Acid: The synthetic form of folate, which must be converted to its active form in the body.
Uniqueness: Calcium N5-Methyl-d3-tetrahydrofolate is unique in its high bioavailability and direct utilization by the body without the need for enzymatic conversion. This makes it particularly effective in treating folate deficiencies and related conditions, as it bypasses potential genetic variations that can affect folate metabolism .
Propriétés
Formule moléculaire |
C20H23CaN7O6 |
|---|---|
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
calcium;(2S)-2-[[4-[[2-amino-4-oxo-5-(trideuteriomethyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12?,13-;/m0./s1/i1D3; |
Clé InChI |
VWBBRFHSPXRJQD-ROPQVXFJSA-L |
SMILES isomérique |
[2H]C([2H])([2H])N1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
SMILES canonique |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



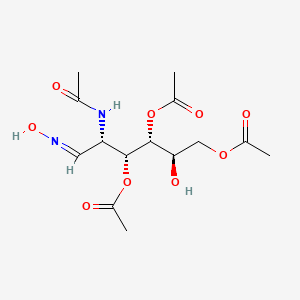
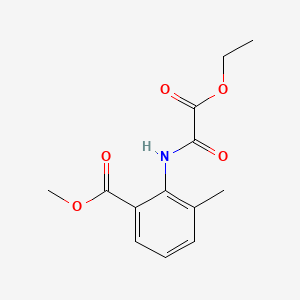
![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
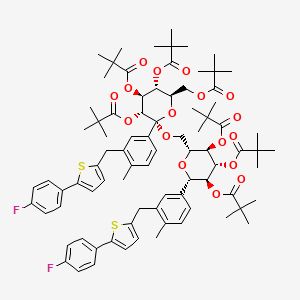
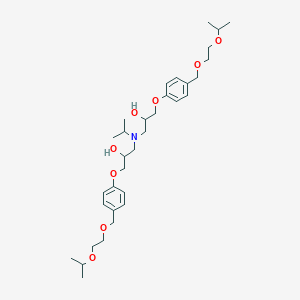
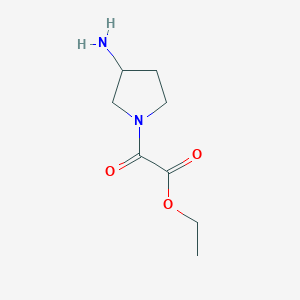
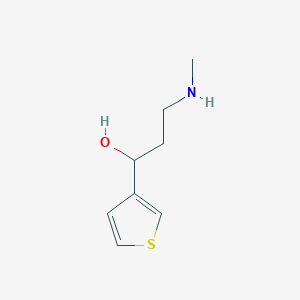
![(1S,5R)-3-(benzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13854932.png)
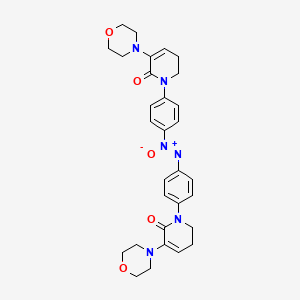
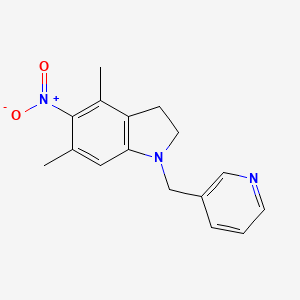
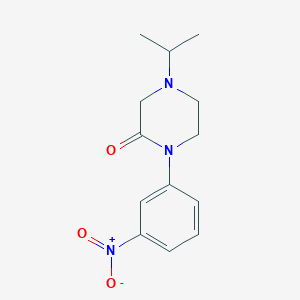
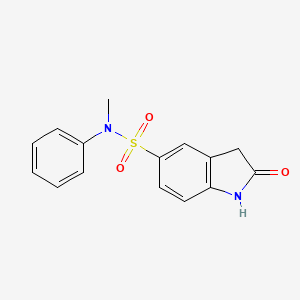
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)
